molecular formula C7H5BrClNO B2380966 (NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine CAS No. 1379427-96-9

(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine

Cat. No.: B2380966
CAS No.: 1379427-96-9
M. Wt: 234.48
InChI Key: NWMKYECGIPELDL-UHFFFAOYSA-N
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Description

(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (2-bromo-4-chlorophenyl)methanol
  • (2-bromo-4-chlorophenyl)amine
  • (2-bromo-4-chlorophenyl)acetic acid

Uniqueness

(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct reactivity and biological activity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-7-3-6(9)2-1-5(7)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMKYECGIPELDL-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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